molecular formula C14H14N4O3 B3309878 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 943820-89-1

5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B3309878
CAS No.: 943820-89-1
M. Wt: 286.29 g/mol
InChI Key: IVMGUMDUKXGYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a furan ring, an imidazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and imidazole intermediates, followed by their coupling with an isoxazole derivative. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: Starting material for the furan ring.

    2-Methylimidazole: Starting material for the imidazole ring.

    Isoxazole-3-carboxylic acid: Starting material for the isoxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products Formed

    Oxidation products: Furan-2,5-dione derivatives.

    Reduction products: Imidazoline derivatives.

    Substitution products: Isoxazole derivatives with various substituents.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity.

    Modulating receptor activity: Altering signal transduction pathways.

    Interacting with DNA/RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

    5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-thioamide: Similar structure with a thioamide group instead of a carboxamide group.

    5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10-15-4-6-18(10)7-5-16-14(19)11-9-13(21-17-11)12-3-2-8-20-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMGUMDUKXGYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.